Cas no 7320-60-7 (2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole)

2-(Ethylsulfanyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring an imidazoline core with an ethylthio substituent. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals, agrochemicals, and coordination chemistry. The ethylsulfanyl group enhances reactivity, enabling selective functionalization, while the dihydroimidazole moiety offers stability and compatibility with further derivatization. Its balanced lipophilicity and electron-donating properties make it valuable in catalysis and ligand design. The compound’s well-defined reactivity profile ensures reproducibility in complex syntheses, supporting its use in developing bioactive molecules. Suitable for controlled reactions, it is often employed in fine chemical production under mild conditions.
2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole structure
7320-60-7 structure
Product Name:2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole
CAS No:7320-60-7
MF:C5H10N2S
MW:130.211299419403
MDL:MFCD03427555
CID:571952
PubChem ID:81756
Update Time:2025-05-19

2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole,2-(ethylthio)-4,5-dihydro-
    • 2-ethylsulfanyl-4,5-dihydro-1H-imidazole
    • 2-(ethylsulfanyl)-4,5-dihydro-1h-imidazole
    • 2-(ETHYLTHIO)-2-IMIDAZOLINE
    • 2-(ethylthio)-4,5-dihydro-1H-imidazole
    • 2-(ethylthio)imidazoline
    • 2-Aethylmercapto-4,5-dihydro-1H-imidazol
    • 2-Ethylmercapto-4,5-dihydro-glyoxalin
    • 2-Ethylmercapto-4,5-dihydro-imidazol
    • EINECS 230-793-0
    • N,N'-Ethylen-S-ethyl-isothioharnstoff
    • AKOS005206727
    • NS00043561
    • VZ44G8XS2H
    • 1H-Imidazole, 2-(ethylthio)-4,5-dihydro-
    • UNII-VZ44G8XS2H
    • DTXSID70223441
    • 7320-60-7
    • EN300-241754
    • 2-ethylmercapto-2-imidazoline
    • SCHEMBL10293223
    • 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole
    • MDL: MFCD03427555
    • Inchi: 1S/C5H10N2S/c1-2-8-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7)
    • InChI Key: CSYAQCWITOMLMK-UHFFFAOYSA-N
    • SMILES: S(CC)C1=NCCN1

Computed Properties

  • Exact Mass: 130.05600
  • Monoisotopic Mass: 130.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.5
  • Topological Polar Surface Area: 49.7A^2

Experimental Properties

  • Density: 1.21
  • Boiling Point: 205.4°C at 760 mmHg
  • Flash Point: 78°C
  • Refractive Index: 1.601
  • PSA: 49.69000
  • LogP: 0.46310
  • Solubility: Not available

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Additional information on 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole

Introduction to 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole (CAS No. 7320-60-7)

2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole, identified by its Chemical Abstracts Service (CAS) number 7320-60-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole class, a family of molecules known for their diverse biological activities and structural versatility. The presence of an ethylsulfanyl group at the 2-position of the imidazole ring introduces unique electronic and steric properties, making it a promising scaffold for drug discovery and development.

The structural framework of 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole consists of a five-membered aromatic ring containing two nitrogen atoms, with an additional ethylsulfanyl substituent attached to the second carbon atom. This modification enhances the compound's potential for interactions with biological targets, such as enzymes and receptors. The 4,5-dihydro designation indicates that the imidazole ring is saturated, which can influence its reactivity and solubility characteristics compared to its aromatic counterpart.

In recent years, there has been a growing interest in imidazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that imidazole-based compounds can exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The ethylsulfanyl moiety in 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole is particularly noteworthy, as it can modulate the compound's pharmacokinetic profile and enhance its binding affinity to specific biological targets. This has led to extensive research into its potential applications in therapeutic contexts.

One of the most compelling aspects of 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel molecules with enhanced efficacy and reduced toxicity. For instance, derivatives of this scaffold have been investigated for their ability to inhibit certain kinases involved in cancer progression. The ethylsulfanyl group serves as a versatile handle for further chemical modifications, allowing scientists to fine-tune the properties of these derivatives to meet specific therapeutic requirements.

The chemical synthesis of 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole typically involves multi-step reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled the efficient production of this compound on both laboratory and industrial scales. These advancements are crucial for supporting preclinical and clinical studies aimed at evaluating the therapeutic potential of imidazole derivatives.

Recent studies have highlighted the importance of 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole in drug discovery efforts. For example, researchers have explored its use as a precursor in the development of small-molecule inhibitors targeting protein-protein interactions relevant to neurological disorders. The unique electronic properties of the ethylsulfanyl group allow this compound to interact with biological targets in ways that other imidazole derivatives may not. This has opened up new avenues for investigating treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacological profile of 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole is further enhanced by its ability to cross biological membranes due to its moderate lipophilicity. This characteristic is essential for ensuring adequate bioavailability following oral administration. Additionally, preliminary studies suggest that this compound may exhibit low toxicity profiles when tested in vitro and in vivo. These findings are encouraging for future clinical development and highlight the potential of imidazole derivatives as therapeutic agents.

In conclusion,2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole (CAS No. 7320-60-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable tool for drug discovery and development across multiple therapeutic areas. As research continues to uncover new applications for this compound and its derivatives,2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole is poised to play an increasingly important role in shaping the future of medicine.

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